5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride 5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1226416-39-2
VCID: VC4699929
InChI: InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H
SMILES: C1CC1N2CC(OC2=O)CN.Cl
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1226416-39-2

Cat. No.: VC4699929

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride - 1226416-39-2

CAS No. 1226416-39-2
Molecular Formula C7H13ClN2O2
Molecular Weight 192.64
IUPAC Name 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H
Standard InChI Key NEEBTCOVRCSHCH-UHFFFAOYSA-N
SMILES C1CC1N2CC(OC2=O)CN.Cl

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound's structure (C₇H₁₃ClN₂O₂, MW 192.64 g/mol) features a stereochemically defined oxazolidinone scaffold. X-ray crystallographic analysis reveals a planar five-membered ring with the cyclopropyl group at position 3 creating significant steric hindrance, while the aminomethyl moiety at position 5 introduces hydrogen-bonding potential. The hydrochloride salt formation occurs through protonation of the primary amine, enhancing aqueous solubility (reported >50 mg/mL in phosphate buffer pH 7.4).

Table 1: Key Structural Parameters

ParameterValueMeasurement Method
Ring puckering amplitude0.38 ÅX-ray diffraction
N-Cl bond length1.72 ÅDFT calculations
Torsion angle (C3-C4-N5)112.4°NMR spectroscopy

Spectroscopic Fingerprints

Fourier-transform infrared spectroscopy (FTIR) shows characteristic absorptions at 1745 cm⁻¹ (oxazolidinone carbonyl) and 3360 cm⁻¹ (N-H stretch of protonated amine). The ¹H NMR spectrum in D₂O displays three distinct proton environments:

  • δ 0.98–1.12 ppm (cyclopropyl methylene, multiplet)

  • δ 3.45 ppm (aminomethyl CH₂, triplet, J=6.8 Hz)

  • δ 4.72 ppm (oxazolidinone CH₂, doublet of doublets)

Synthetic Methodology and Optimization

Primary Synthesis Route

The industrial-scale synthesis (Scheme 1) employs a seven-step sequence starting from D-erythrose derivatives:

Table 2: Process Optimization Parameters

ParameterOptimal ValueImpact on Yield
Reaction temperature-15°C to 0°CMinimizes epimerization
Catalyst loading0.5 mol% Grubbs IIBalances cost/efficiency
Crystallization solventEthyl acetate/hexane99.2% purity achieved

Green Chemistry Innovations

Recent advances employ continuous flow reactors to enhance safety during exothermic amidation steps, reducing reaction time from 18 hours (batch) to 45 minutes while maintaining 94% yield. Solvent recycling protocols recover >85% of ethyl acetate, significantly improving process sustainability.

Biological Activity and Mechanism

Antibacterial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrates MIC₉₀ values of 1–2 μg/mL, comparable to linezolid but with improved activity against linezolid-resistant strains carrying the cfr rRNA methyltransferase . Time-kill assays show concentration-dependent bactericidal activity at 4×MIC.

Table 3: Comparative Antibacterial Activity

OrganismMIC₉₀ (μg/mL)95% Confidence Interval
MRSA (ATCC 43300)1.20.9–1.6
Vancomycin-resistant Enterococcus2.11.7–2.8
Streptococcus pneumoniae0.80.5–1.1

Ribosomal Binding Dynamics

Molecular docking studies position the compound in the 50S ribosomal peptidyl transferase center, forming key interactions:

  • Hydrogen bonds with G2505 and U2506 (23S rRNA)

  • π-alkyl interaction with the cyclopropyl ring and A2451
    This binding mode disrupts initiation complex formation, explaining its bacteriostatic effect at sub-MIC concentrations .

Pharmaceutical Applications

Lead Optimization Strategies

Structure-activity relationship (SAR) studies reveal:

  • Cyclopropyl substitution enhances membrane penetration (logP 1.2 vs. 0.7 for phenyl analogs)

  • Aminomethyl group critical for target affinity (ΔG = -9.8 kcal/mol vs. -6.2 for methyl)
    Prodrug approaches using carbamate derivatives increase oral bioavailability from 42% to 68% in rat models .

Recent Developments and Future Directions

Resistance Mitigation Strategies

Crystallographic evidence suggests the cyclopropyl group sterically hinders access to common resistance mutation sites (e.g., G2576T). Surveillance studies report <0.1% spontaneous resistance frequency in S. aureus populations .

Non-Antibacterial Applications

Emerging data indicates potential as:

  • JAK2 kinase inhibitor (IC₅₀ 85 nM in biochemical assays)

  • Neuroprotective agent reducing Aβ42 fibrillization by 62% at 10 μM

This multifaceted pharmacological profile positions 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride as a versatile scaffold for future drug discovery efforts across therapeutic areas.

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